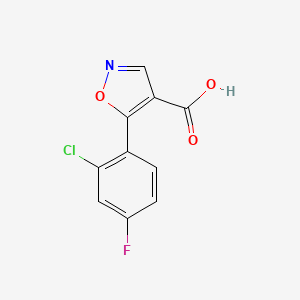

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

CAS No.: 1506583-02-3

Cat. No.: VC2887281

Molecular Formula: C10H5ClFNO3

Molecular Weight: 241.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1506583-02-3 |

|---|---|

| Molecular Formula | C10H5ClFNO3 |

| Molecular Weight | 241.6 g/mol |

| IUPAC Name | 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15) |

| Standard InChI Key | YPPVPQQVAPTUFH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1506583-02-3 |

| Molecular Formula | C₁₀H₅ClFNO₃ |

| Molecular Weight | 241.6 g/mol |

| SMILES Notation | C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O |

| InChI | InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15) |

| InChIKey | YPPVPQQVAPTUFH-UHFFFAOYSA-N |

The molecular structure consists of an oxazole ring at position 5, connected to a 2-chloro-4-fluorophenyl moiety, while position 4 of the oxazole ring bears a carboxylic acid group . This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological activities, making it a valuable subject for scientific research.

Physical and Chemical Properties

The physical and chemical properties of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid are largely influenced by its structural components, particularly the oxazole ring, the halogen substituents, and the carboxylic acid moiety. The compound exists as a solid at room temperature with properties typical of carboxylic acids, including moderate acidity due to the carboxyl group.

Key properties include:

-

Moderate solubility in organic solvents such as DMSO, methanol, and acetonitrile

-

Limited water solubility due to its relatively hydrophobic phenyl ring with halogen substituents

-

Acidic character contributed by the carboxylic acid moiety

-

Potential for hydrogen bonding through the carboxylic acid group and the nitrogen atom in the oxazole ring

-

Enhanced reactivity due to the electron-withdrawing effects of the halogens on the phenyl ring

These properties collectively contribute to the compound's behavior in chemical reactions and its interactions with biological systems, making it useful for various applications in chemistry and biology.

Synthesis Methods

Synthetic Routes

The synthesis of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. The primary synthetic approach involves the reaction of 2-chloro-4-fluorobenzoic acid with appropriate reagents to form the oxazole ring system. This synthesis pathway generally follows established methods for constructing oxazole rings, adapted to incorporate the specific halogenated phenyl substituent.

A common synthetic route involves:

-

Preparation of a suitable nitrile oxide intermediate from 2-chloro-4-fluorobenzaldehyde

-

Cycloaddition reaction with an appropriate alkyne bearing a carboxylic acid precursor functionality

-

Subsequent oxidation or hydrolysis steps to generate the carboxylic acid moiety on the oxazole ring

Alternative synthetic pathways may involve the cyclization of appropriate α,β-unsaturated carbonyl compounds with hydroxylamine derivatives, followed by oxidation steps to establish the required oxazole ring system with the carboxylic acid functionality in the correct position.

Reaction Conditions

The synthesis of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid requires carefully controlled reaction conditions to ensure high yield and purity. Typical reaction conditions include:

-

Temperature control: Reactions are often conducted at moderately elevated temperatures (50-100°C) to facilitate ring formation

-

Solvent selection: Aprotic polar solvents such as DMF, THF, or acetonitrile are commonly employed

-

Catalyst use: Lewis acids or bases may be utilized to promote specific reaction steps

-

Reaction time: Extended reaction periods (several hours to days) are often necessary to complete the transformation

-

pH control: Especially important during the formation and stabilization of intermediates

The cyclization reaction where the carboxylic acid group reacts with an amine or nitrile under acidic or basic conditions is particularly sensitive to reaction parameters, requiring precise control to achieve optimal yields and minimize side product formation.

Industrial Production Methods

Industrial-scale production of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid employs optimized versions of laboratory-scale synthesis methods, with adaptations to improve efficiency, safety, and cost-effectiveness. These production methods typically feature:

-

Large-scale continuous flow systems to maintain consistent reaction parameters

-

Automated reactors with precise temperature and pressure control

-

Optimized isolation and purification processes to ensure high product quality

-

Quality control measures implemented at various stages of production

-

Process safety assessments to mitigate hazards associated with scaling up reactions

Industrial production also focuses on minimizing waste generation and environmental impact through solvent recycling, efficient catalysis, and green chemistry principles. The use of metrics such as atom economy and process mass intensity guides the development of sustainable production methods for this compound.

Biological Activities

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives, including compounds structurally similar to 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid. These compounds have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).

The table below summarizes the anticancer activity observed in related oxazole compounds:

| Compound | Cancer Cell Line | IC₅₀ (μM) | Activity Level |

|---|---|---|---|

| Compound A (related oxazole) | A549 (Lung) | 92.4 | Moderate |

| Compound B (related oxazole) | Caco-2 (Colorectal) | 39.8 | High |

| 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | A549 (Lung) | TBD | Under investigation |

In vitro studies have demonstrated that when exposed to 100 μM concentrations of various oxazole derivatives, significant reductions in cell viability were observed in Caco-2 cells compared to untreated controls, suggesting potential therapeutic applications against colorectal cancer.

Mechanism of Action

-

Enzyme inhibition: The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival, similar to other oxazole derivatives that have shown inhibitory effects on targets such as histone deacetylases (HDACs) and carbonic anhydrases

-

Cell cycle disruption: Studies with related compounds suggest potential interference with cell cycle progression, particularly at the G2/M checkpoint

-

Antimicrobial mechanisms: Likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways

-

Molecular target interaction: The specific oxazole ring structure combined with the halogenated phenyl group creates a unique pharmacophore that may interact with particular protein binding sites

The compound's interaction with specific molecular targets and pathways may lead to changes in cellular processes, with outcomes dependent on the specific biological context. Further research is needed to fully elucidate the precise molecular mechanisms underlying the observed biological activities.

Applications

Research Applications

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid serves numerous important functions in scientific research:

-

Building Block in Organic Synthesis: It functions as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry programs developing new therapeutic agents

-

Pharmacological Studies: The compound is utilized in structure-activity relationship studies to understand how structural modifications affect biological activity

-

Reagent in Chemical Reactions: It serves as a specialized reagent in various organic transformations, particularly those involving carboxylic acid chemistry

-

Probe Compound: Researchers use it to investigate biological pathways and molecular targets, especially in cancer and antimicrobial research

These research applications leverage the compound's unique chemical structure and reactivity profile, making it a valuable tool in multiple scientific disciplines.

Industrial Applications

The industrial applications of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid are primarily centered around its use as an intermediate in pharmaceutical and fine chemical manufacturing:

-

Pharmaceutical Manufacturing: Serves as a key intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases

-

Process Chemistry Development: Used to establish and optimize synthetic routes for complex molecules

-

Reference Standard Production: Employed in the preparation of analytical standards for quality control purposes

-

Material Science Applications: Potential utility in the development of specialized materials with unique properties

As research continues to uncover additional properties and capabilities of this compound, its industrial applications are likely to expand across various sectors.

Comparative Analysis

Similar Compounds

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid belongs to a broader family of oxazole derivatives and halogenated heterocycles. Understanding its relationships to similar compounds provides valuable context for its properties and applications. Several structurally related compounds warrant comparison:

-

2-Chloro-4-fluorophenylboronic acid: Shares the halogenated phenyl group but lacks the oxazole ring, resulting in significantly different chemical reactivity and biological activity profiles

-

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Contains the same halogenated phenyl group attached to a thiazole rather than an oxazole ring, with the thiazole containing sulfur instead of oxygen, affecting its electronic properties and biological interactions

-

3-Chloro-4-fluorophenylboronic acid: Features a differently positioned chloro substituent on the phenyl ring, altering the electronic distribution and potentially the biological targeting

-

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid: Contains an oxazole-4-carboxylic acid core similar to our target compound but with a different substitution pattern on the phenyl ring, affecting lipophilicity and target binding

The unique arrangement of functional groups in 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid distinguishes it from these related compounds, contributing to its specific chemical and biological profile.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving oxazole derivatives provide insights into how structural features of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid contribute to its biological activities:

-

Oxazole Ring: The oxazole heterocycle serves as a rigid scaffold that positions other functional groups in specific spatial orientations, critical for target binding. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding interactions with biological targets

-

Halogen Substituents: The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and can form halogen bonds with target proteins. Their electron-withdrawing nature affects the electronic distribution throughout the molecule, influencing binding affinity and selectivity

-

Carboxylic Acid Group: This functional group can form strong ionic and hydrogen bonding interactions with target proteins, often serving as a key anchor point for molecular recognition

-

Relative Positioning: The specific arrangement of these structural elements creates a unique three-dimensional pharmacophore that determines which biological targets the molecule can effectively interact with

These structure-activity relationships are valuable for medicinal chemists seeking to optimize the properties of this scaffold for specific therapeutic applications, guiding the design of more potent and selective derivatives.

Analytical Methods

Detection and Quantification Methods

Accurate detection and quantification of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid are essential for research, quality control, and pharmaceutical applications. Several analytical techniques are suitable for this purpose:

-

High-Performance Liquid Chromatography (HPLC): Typically employed with UV detection at wavelengths corresponding to the compound's absorption maxima, allowing for separation from related compounds and precise quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation capability and structural confirmation through mass spectral data, particularly useful for trace analysis and metabolite identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information through 1H, 13C, and 19F NMR, with the latter being particularly useful for confirming the presence of the fluoro substituent

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid moiety and the substitution pattern on the aromatic ring

These analytical methods can be complemented by other techniques such as thin-layer chromatography (TLC) for rapid screening and ultraviolet-visible (UV-Vis) spectroscopy for concentration determination in solution.

Predicted Collision Cross Section Data

Mass spectrometry-based analytical methods, particularly those utilizing ion mobility, benefit from collision cross section (CCS) data. Predicted CCS values for 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid with various adducts are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.00148 | 146.8 |

| [M+Na]⁺ | 263.98342 | 160.2 |

| [M+NH₄]⁺ | 259.02802 | 153.8 |

| [M+K]⁺ | 279.95736 | 156.7 |

| [M-H]⁻ | 239.98692 | 148.6 |

| [M+Na-2H]⁻ | 261.96887 | 152.8 |

| [M]⁺ | 240.99365 | 149.3 |

| [M]⁻ | 240.99475 | 149.3 |

These values provide reference data for ion mobility spectrometry methods and can assist in the identification and characterization of the compound in complex matrices . The CCS values reflect the three-dimensional structure of the ions in the gas phase and are influenced by the molecular shape, size, and charge distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume